molecular formula C12H25NO B5078596 N-(1-methoxypropan-2-yl)cyclooctanamine

N-(1-methoxypropan-2-yl)cyclooctanamine

Cat. No.: B5078596
M. Wt: 199.33 g/mol
InChI Key: UGTXPBKYRLHNPY-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)cyclooctanamine is an organic compound with the molecular formula C12H25NO It is a cyclooctane derivative with a methoxypropan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)cyclooctanamine typically involves the reaction of cyclooctanone with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-methoxypropan-2-yl)cyclooctanone, while reduction may produce N-(1-methoxypropan-2-yl)cyclooctylamine.

Scientific Research Applications

N-(1-methoxypropan-2-yl)cyclooctanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)cyclooctanamine involves its interaction with specific molecular targets. The methoxypropan-2-yl group may enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline: This compound shares a similar methoxypropan-2-yl group but differs in its aromatic structure.

    Isobutyl (1-((1-methoxypropan-2-yl)oxy)propan-2-yl) carbonate: This compound contains a similar methoxypropan-2-yl group but is an ester rather than an amine.

Uniqueness

N-(1-methoxypropan-2-yl)cyclooctanamine is unique due to its cyclooctane backbone, which imparts distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that may not be observed in similar compounds with different backbones.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)cyclooctanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-11(10-14-2)13-12-8-6-4-3-5-7-9-12/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTXPBKYRLHNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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